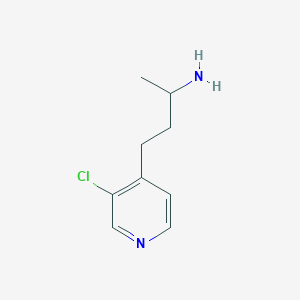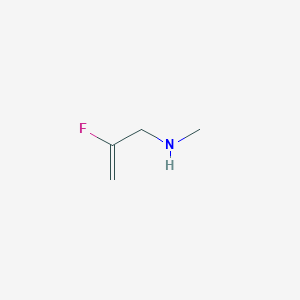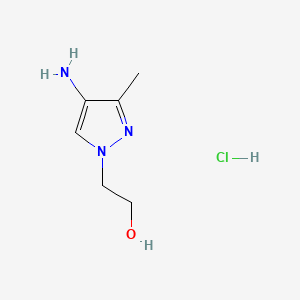
4-Amino-1-(methylsulfonyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(methylsulfonyl)butan-2-ol is an organic compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl group attached to a butane backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(methylsulfonyl)butan-2-ol typically involves the reaction of 4-aminobutan-2-ol with methylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(methylsulfonyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-Amino-1-(methylsulfonyl)butan-2-one.
Reduction: 4-Amino-1-(methylsulfonyl)butane.
Substitution: 4-Amino-1-(methylsulfonyl)butan-2-chloride.
Aplicaciones Científicas De Investigación
4-Amino-1-(methylsulfonyl)butan-2-ol is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(methylsulfonyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutan-2-ol: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
1-Amino-4-(methylsulfanyl)butan-2-ol: Contains a methylsulfanyl group instead of a methylsulfonyl group, leading to different chemical properties and reactivity.
Uniqueness
4-Amino-1-(methylsulfonyl)butan-2-ol is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and allows for a wider range of chemical modifications compared to similar compounds .
Propiedades
Fórmula molecular |
C5H13NO3S |
|---|---|
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
4-amino-1-methylsulfonylbutan-2-ol |
InChI |
InChI=1S/C5H13NO3S/c1-10(8,9)4-5(7)2-3-6/h5,7H,2-4,6H2,1H3 |
Clave InChI |
VVFUUFFGXWCJLN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
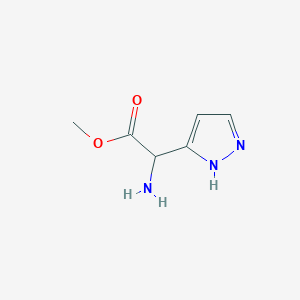

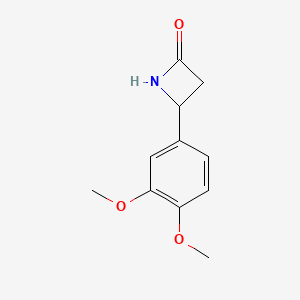
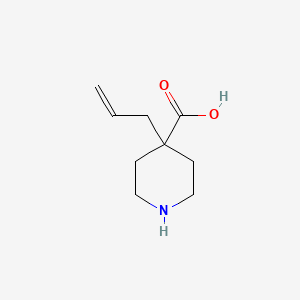

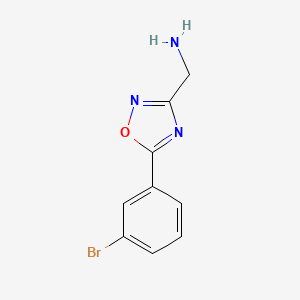


![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
